Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound may have similar properties to related compounds such as “tert-Butyl 4- (2-bromoethyl)piperazine-1-carboxylate” which has a CAS number of 655225-01-71.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate”. However, similar compounds such as “tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” and “tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” have been synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies2.Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate” is not readily available. However, related compounds have been studied using X-ray diffraction analysis2.Chemical Reactions Analysis
Specific chemical reactions involving “Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate” are not readily available. However, piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds2.Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate” are not readily available. However, a related compound “tert-Butyl 4- (2-bromoethyl)piperazine-1-carboxylate” has a predicted boiling point of 331.5±37.0 °C and a predicted density of 1.294±0.06 g/cm31.Safety And Hazards
The safety and hazards of “Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate” are not readily available. It’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions of “Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate” are not readily available. However, due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery2.
properties
IUPAC Name |
tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-5-17-13-7-6-8-18-14(13)19-9-11-20(12-10-19)15(21)22-16(2,3)4/h6-8,17H,5,9-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMFCRUWVHXHIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699143 |
Source
|
Record name | tert-Butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30699143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate | |
CAS RN |
111669-26-2 |
Source
|
Record name | 1,1-Dimethylethyl 4-[3-(ethylamino)-2-pyridinyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111669-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30699143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.